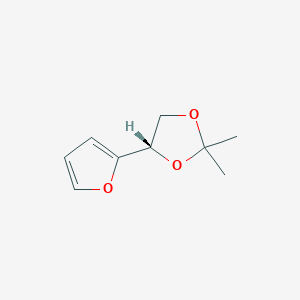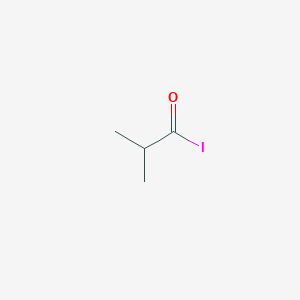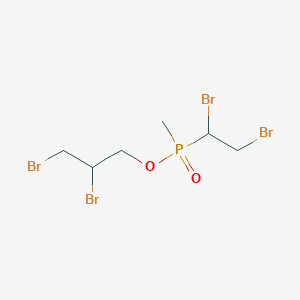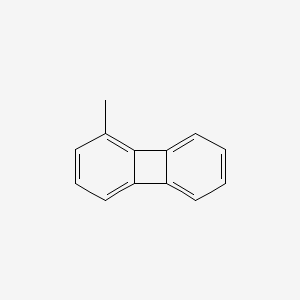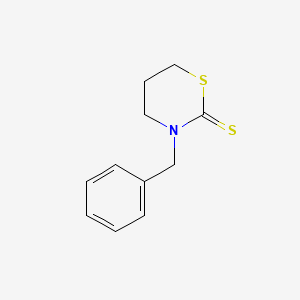
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylcyclopropyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts, along with optimized reaction conditions, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of quinones or other oxidized products.
Scientific Research Applications
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:
2-Bromo-3-(4-methoxyphenyl)propan-1-one: Lacks the methylcyclopropyl group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.
2-Bromo-3-phenyl-1-(1-methylcyclopropyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63181-47-5 |
|---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C14H17BrO2/c1-14(7-8-14)13(16)12(15)9-10-3-5-11(17-2)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
RYWSNXNFFVDDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)C(CC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


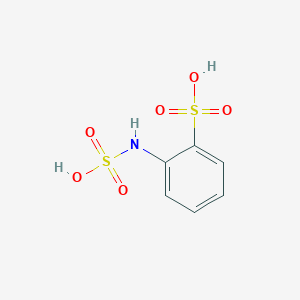
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
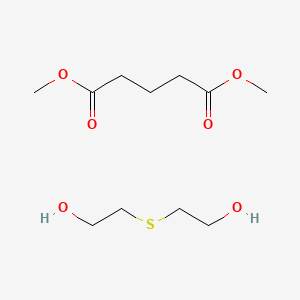
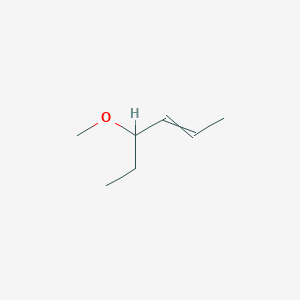
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
